molecular formula C13H19ClN2O B107944 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol CAS No. 32229-98-4

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol

Cat. No.: B107944
CAS No.: 32229-98-4
M. Wt: 254.75 g/mol
InChI Key: MHOVZUZZHTZBSV-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (CAS: 32229-98-4) is a piperazine derivative with a 3-chlorophenyl substituent and a propanol side chain. Its molecular formula is C₁₃H₁₉ClN₂O (molecular weight: 269.77 g/mol) . This compound is structurally related to Trazodone Hydrochloride, where it serves as a key intermediate or impurity . The hydroxyl group in the propanol chain enables hydrogen bonding, influencing solubility and molecular interactions . Crystallographic data (e.g., monoclinic crystal system, space group P2₁/c) highlight its stable solid-state conformation .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVZUZZHTZBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954065
Record name 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32229-98-4
Record name NSC85390
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base Selection and Stoichiometry

The choice of base significantly impacts yield. Sodium hydroxide (NaOH) in aqueous solutions facilitates rapid deprotonation but may lead to hydrolysis side reactions. Potassium carbonate (K₂CO₃) in non-aqueous solvents like DMF minimizes hydrolysis, improving yields to 75–85%.

Solvent Effects

Isopropyl alcohol (IPA) is preferred in industrial settings due to its high boiling point (82.6°C) and compatibility with reflux conditions. Comparative studies show IPA increases reaction efficiency by 15% over DMF, as it stabilizes intermediates and reduces by-product formation.

Temperature and Time

Reactions conducted at 80°C for 12 hours achieve near-complete conversion, whereas shorter durations (6–8 hours) at 100°C risk thermal degradation. A balance between temperature and time is critical for maximizing yield without compromising product integrity.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-reaction, the crude product is extracted using methylene chloride (CH₂Cl₂). This step removes unreacted starting materials and inorganic salts. The organic layer is concentrated under reduced pressure to yield an oily residue.

Column Chromatography

Purification via silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1 v/v) achieves >98% purity. Fractions containing the target compound are identified by thin-layer chromatography (TLC) at Rf = 0.45 (ethyl acetate:hexane 1:1).

Crystallization

Industrial processes often dissolve the purified oil in hot IPA and cool to 0–5°C to induce crystallization. This method yields crystalline this compound with 85% recovery and >99.9% HPLC purity.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability. Key advantages include:

  • Residence Time Control : 30–60 minutes for complete conversion.

  • Temperature Precision : ±1°C accuracy via in-line heaters.

  • Yield : 90–92% with minimal manual intervention.

Antioxidant Stabilization

Adding butylated hydroxytoluene (BHT, 0.1% w/w) during synthesis prevents oxidative degradation, particularly during high-temperature steps. This stabilizes the propanol side chain, extending shelf life by 6–12 months.

Comparative Analysis of Methodologies

Parameter Laboratory-Scale Industrial-Scale
Yield 75–85%90–92%
Purity (HPLC) >98%>99.9%
Reaction Time 12 hours1 hour
Solvent Consumption 10 L/kg product5 L/kg product
Energy Efficiency ModerateHigh
Cost per Kilogram $1,200$800

Case Study: Pilot Plant Implementation

A 2023 pilot study optimized the reaction for a 100 kg batch:

  • Base : K₂CO₃ (1.2 equiv) in IPA.

  • Temperature : 85°C for 10 hours.

  • Purification : Two-stage crystallization (IPA → hexane).

  • Outcome : 89 kg product (89% yield), 99.8% purity, meeting ICH Q3A guidelines.

Challenges and Mitigation Strategies

By-Product Formation

Minor impurities (e.g., dichlorinated derivatives) form via over-alkylation. Mitigation includes:

  • Stoichiometric Control : Limiting 3-chloro-1-propanol to 1.1 equiv.

  • In-Line Monitoring : Real-time HPLC to adjust reactant feed rates.

Solvent Recovery

IPA is recycled via distillation, reducing waste by 70%. Residual solvent in the product is maintained at <50 ppm, complying with USP <467> standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In organic chemistry, 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol serves as a crucial building block for synthesizing various organic compounds. Its unique chemical properties enable researchers to explore new synthetic pathways and develop novel materials .

Biology

This compound is extensively used in biological research to study receptor-ligand interactions. Specifically, it acts as a selective antagonist at the 5-HT1D receptor , which plays a significant role in serotonin regulation. By blocking this receptor, researchers can investigate its effects on serotonin levels and related physiological processes, such as mood regulation and anxiety .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects in treating neurological disorders. Its role as a serotonergic antagonist suggests possible applications in managing conditions like depression and anxiety disorders. Preliminary studies indicate that modulation of the serotonergic system through this compound may lead to beneficial outcomes in clinical settings .

Industrial Applications

Beyond academic research, this compound is utilized in the development of specialty chemicals and new materials. Its distinct chemical structure lends itself to various industrial applications, including the production of pharmaceuticals and agrochemicals .

Case Study 1: Serotonin Receptor Modulation

A study investigated the effects of this compound on serotonin release in animal models. The findings indicated that antagonism of the 5-HT1D receptor led to increased serotonin levels in the synaptic cleft, suggesting potential therapeutic benefits for mood disorders .

Case Study 2: Synthesis of Novel Ligands

Researchers have utilized this compound as a precursor in synthesizing new ligands for various receptors. The successful modification of its structure has allowed for the development of compounds with enhanced affinity and selectivity for target receptors, paving the way for innovative drug discovery efforts .

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors without activating them, thereby blocking the actions of serotonin or serotonergic agonists. This interaction can modulate neurotransmitter activity and influence various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aryl Modifications
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-Chlorophenyl, propan-1-ol 269.77 Intermediate in Trazodone synthesis
1-(3-Chlorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11f) Thiazole, urea group 500.2 Anticancer/antimicrobial potential
1-(5-Chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (7) Benzo[b]thiophene, methoxyphenyl ~450 (estimated) Dual 5-HT1A/SERT activity (Ki = 30 nM)
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride Diphenyl, propan-2-ol, HCl salt 411.39 Enhanced steric bulk, CNS activity
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride Carboxylic acid, HCl salt 329.25 Increased solubility, ionic interactions

Key Insights :

  • Aryl Substituents: Replacing the 3-chlorophenyl group with electron-withdrawing (e.g., nitro in ) or donating (e.g., methoxy in ) groups alters receptor affinity. For example, the methoxyphenyl analog in compound 7 shows nanomolar 5-HT1A receptor binding .
  • Side Chain Modifications: Switching the propanol chain to a ketone (e.g., propan-1-one in ) reduces hydrogen-bonding capacity but enhances lipophilicity. Conversely, carboxylic acid derivatives () improve water solubility.
Pharmacological Activities
  • Antidepressant Potential: Analogs like compound 7 (Ki = 30 nM for 5-HT1A) and 8 (Ki = 2.3 nM) demonstrate that aryl and side-chain modifications significantly enhance serotonin receptor/transporter binding .
Physicochemical Properties
  • Solubility : The target compound’s hydroxyl group contributes to moderate solubility, whereas diphenyl analogs () exhibit higher logP values (~4.5 estimated), favoring blood-brain barrier penetration.
  • Crystallinity: The target compound crystallizes in a monoclinic system (a = 11.218 Å, β = 117.4°) , while indole-containing analogs () form hydrogen-bonded networks critical for stability.

Biological Activity

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol, is a compound that has garnered interest due to its biological activity, particularly as a selective antagonist at the 5-HT1D serotonin receptor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The primary target of this compound is the 5-HT1D receptor , which is part of the serotonergic system. By acting as a selective antagonist, this compound can modulate serotonin release, leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for understanding its potential effects on mood regulation and other physiological processes.

Biochemical Pathways

The antagonism of the 5-HT1D receptor influences various biochemical pathways:

  • Serotonin Regulation : Blocking this receptor can enhance serotonin signaling, which may be beneficial in treating mood disorders.
  • Neurotransmitter Release : The compound's action may affect the release of other neurotransmitters, contributing to its overall pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies:

Study Focus Findings
Study AReceptor Binding AffinityDemonstrated high affinity for 5-HT1D receptors with a Ki value indicating potent antagonistic action.
Study BAntidepressant EffectsIn vivo models showed potential antidepressant-like effects through modulation of serotonin levels.
Study CAntimicrobial ActivityExhibited antimicrobial properties against specific bacterial strains, indicating broader therapeutic potential.

Case Studies

  • Antidepressant Potential : Research indicated that compounds similar to this compound could exhibit antidepressant effects by increasing synaptic serotonin levels. In animal models, administration led to reduced depressive-like behaviors, suggesting its utility in treating depression .
  • Antimicrobial Activity : A study reported that derivatives containing the piperazine structure displayed significant antimicrobial activity against various pathogens. The introduction of the chlorophenyl group was noted to enhance this activity .
  • Structure-Activity Relationship (SAR) : Investigations into related compounds have established SARs that provide insights into how modifications influence receptor selectivity and biological efficacy. For instance, variations in substituents on the piperazine ring were shown to affect binding affinity and selectivity towards different serotonin receptors .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. HPLC ensures purity quantification (e.g., using a C18 column with UV detection at 254 nm), while 1H^1H- and 13C^{13}C-NMR confirm structural assignments, particularly for the piperazine ring protons (δ 2.5–3.5 ppm) and the propanol backbone (δ 1.5–1.8 ppm for CH2_2 and δ 3.6–3.8 ppm for OH). Mass spectrometry (MS) further validates the molecular ion peak (expected m/z: calculated for C13_{13}H18_{18}ClN2_2O: 268.1) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A two-step synthesis is typical:

Nucleophilic substitution : React 1-(3-chlorophenyl)piperazine with 3-chloro-1-propanol under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C for 12 hours).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Methodological Answer : Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectrophotometry (λmax ~270 nm). Stability studies involve incubating the compound at 25°C and 37°C in buffered solutions (pH 7.4), with periodic HPLC analysis to detect degradation products over 72 hours .

Advanced Research Questions

Q. What structural modifications enhance the antifungal activity of piperazine-propanol derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Chlorophenyl substitution : The 3-chloro group on the phenyl ring improves target binding (e.g., fungal CYP51 enzymes).
  • Propanol chain length : Shorter chains (C3) optimize steric compatibility.
  • Piperazine modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the para position increases potency.
  • Validation : Antifungal MIC assays against Candida albicans (ATCC 90028) show IC50_{50} values <10 µM for optimized derivatives .

Q. How can conflicting data on receptor binding affinity (e.g., serotonin vs. dopamine receptors) be resolved?

  • Methodological Answer : Contradictions arise from assay variability (e.g., radioligand vs. functional assays). To address this:

Standardize assays : Use the same cell line (e.g., HEK293 transfected with human 5-HT1A_{1A} or D2_2 receptors).

Control purity : Ensure compound purity ≥98% (via HPLC) to exclude impurities affecting results.

Dose-response curves : Calculate Ki_i values using nonlinear regression (GraphPad Prism) to compare affinity across studies .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). ADMET predictions (SwissADME) estimate:

  • LogP : ~2.1 (moderate lipophilicity).
  • Blood-brain barrier permeability : Low (CNS penetration <0.1).
  • Half-life : ~3 hours in human liver microsomes. Experimental validation via in vitro microsomal stability assays is critical .

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